2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)a cetamide
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Overview
Description
2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities. The compound’s structure includes a combination of amino, chlorophenyl, and difluorophenyl groups, making it a unique entity in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide typically involves multiple steps. One common method starts with the diazotization of 4-chloroaniline, followed by a reaction with 2-aminoacetonitrile hydrochloride. This intermediate is then subjected to further reactions, including heating under reflux in ethanol, to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the triazole ring and phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a related structure.
Uniqueness
What sets 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and difluorophenyl groups enhances its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C16H12ClF2N5OS |
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Molecular Weight |
395.8 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C16H12ClF2N5OS/c17-10-3-1-2-9(6-10)15-22-23-16(24(15)20)26-8-14(25)21-13-5-4-11(18)7-12(13)19/h1-7H,8,20H2,(H,21,25) |
InChI Key |
TXTATXJHDJHUDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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